Methyl 6-bromobenzo[d]oxazole-2-carboxylate
CAS No.: 954239-67-9
Cat. No.: VC2831855
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-bromobenzo[d]oxazole-2-carboxylate - 954239-67-9](/images/structure/VC2831855.png)
Specification
CAS No. | 954239-67-9 |
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Molecular Formula | C9H6BrNO3 |
Molecular Weight | 256.05 g/mol |
IUPAC Name | methyl 6-bromo-1,3-benzoxazole-2-carboxylate |
Standard InChI | InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 |
Standard InChI Key | SLACEVLLDFPFJF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NC2=C(O1)C=C(C=C2)Br |
Canonical SMILES | COC(=O)C1=NC2=C(O1)C=C(C=C2)Br |
Introduction
Methyl 6-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound belonging to the benzoxazole family. It is characterized by a five-membered oxazole ring containing one nitrogen and one oxygen atom, with a bromine atom at the 6-position and a methyl ester group attached to the carboxylate moiety. This compound has gained significant attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Synthesis Steps:
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Preparation of the Benzoxazole Core: This involves the formation of the oxazole ring through condensation reactions.
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Bromination: Introduction of the bromine atom at the 6-position.
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Esterification: Conversion of the carboxylic acid group to a methyl ester.
Biological Activities and Applications
Methyl 6-bromobenzo[d]oxazole-2-carboxylate exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Its antiproliferative properties against cancer cells are particularly noteworthy. Additionally, compounds within the benzoxazole family are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Applications:
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Medicinal Chemistry: Investigated for its potential in cancer research and drug development.
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Organic Synthesis: Used as an intermediate in synthesizing complex organic molecules.
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Agricultural Chemistry: Potential applications in the development of novel herbicides.
Chemical Reactions and Interactions
This compound can participate in various chemical reactions, including substitution and coupling reactions. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, which are crucial in organic synthesis.
Common Reactions:
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Cross-Coupling Reactions: Facilitated by the presence of the bromine atom.
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Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
Comparison with Similar Compounds
Methyl 6-bromobenzo[d]oxazole-2-carboxylate shares structural similarities with other benzoxazole derivatives but exhibits unique properties due to the presence of the bromine atom. A comparison with other compounds in the benzoxazole family highlights the differences in reactivity and biological activity:
Compound Name | Structural Features | Notable Differences |
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Methyl benzo[d]oxazole-2-carboxylate | Lacks substitution at the 6-position | Different reactivity and biological profile |
Methyl 6-fluorobenzo[d]oxazole-2-carboxylate | Contains a fluorine atom instead of bromine | Potentially enhanced lipophilicity and stability |
Methyl 6-chlorobenzo[d]oxazole-2-carboxylate | Contains a chlorine atom at the 6-position | Varying electronic effects compared to fluorine |
Methyl 6-bromobenzo[d]oxazole-2-carboxylate | Contains a bromine atom at the 6-position | Different steric effects influencing reactivity |
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